16-(furan-2-yl)-4-[(4-methoxyphenyl)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene
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Overview
Description
The compound 16-(furan-2-yl)-4-[(4-methoxyphenyl)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene is a complex organic molecule characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-(furan-2-yl)-4-[(4-methoxyphenyl)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method minimizes the risk of side reactions and ensures the reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions
16-(furan-2-yl)-4-[(4-methoxyphenyl)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene: undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
16-(furan-2-yl)-4-[(4-methoxyphenyl)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 16-(furan-2-yl)-4-[(4-methoxyphenyl)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Furosemide: A diuretic with a similar furan ring structure.
Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.
Phenyl-substituted heterocycles: Molecules with phenyl groups attached to heterocyclic rings.
Uniqueness
The uniqueness of 16-(furan-2-yl)-4-[(4-methoxyphenyl)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene
Properties
Molecular Formula |
C28H22N6O3 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
16-(furan-2-yl)-4-[(4-methoxyphenyl)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene |
InChI |
InChI=1S/C28H22N6O3/c1-17-23-24(21-9-6-14-36-21)25-26-30-22(15-18-10-12-20(35-2)13-11-18)32-33(26)16-29-27(25)37-28(23)34(31-17)19-7-4-3-5-8-19/h3-14,16,24H,15H2,1-2H3 |
InChI Key |
VLDIAZVFYGXDGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)CC5=CC=C(C=C5)OC)C6=CC=CO6)C7=CC=CC=C7 |
Origin of Product |
United States |
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